molecular formula C10H12N2O3 B1361939 6-Morpholinopyridine-2-carboxylic Acid CAS No. 554405-17-3

6-Morpholinopyridine-2-carboxylic Acid

Cat. No.: B1361939
CAS No.: 554405-17-3
M. Wt: 208.21 g/mol
InChI Key: SAZSDHZXRMXESN-UHFFFAOYSA-N
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Description

6-Morpholinopyridine-2-carboxylic acid is an organic compound with the molecular formula C10H12N2O3. It is a derivative of pyridine, featuring a morpholine ring attached to the second carbon of the pyridine ring and a carboxylic acid group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with morpholine under basic conditions, followed by carboxylation. The reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the morpholine group. Subsequent carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinopyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Morpholinopyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Morpholinopyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group can also participate in binding interactions, enhancing the compound’s affinity for its targets .

Comparison with Similar Compounds

Uniqueness: Its structure allows for versatile modifications and interactions, making it valuable in various fields of research .

Properties

IUPAC Name

6-morpholin-4-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-9(11-8)12-4-6-15-7-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZSDHZXRMXESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368416
Record name 6-Morpholinopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554405-17-3
Record name 6-(4-Morpholinyl)-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=554405-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Morpholinopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(morpholin-4-yl)pyridine-2-carboxylic acid
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